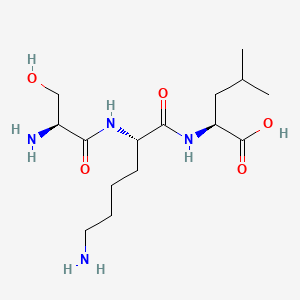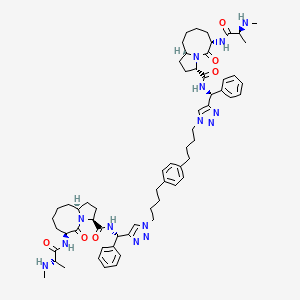
SM-164
Vue d'ensemble
Description
SM-164 is a cell-permeable bivalent mimetic of Smac and an inhibitor of X-linked inhibitor of apoptosis (XIAP). It binds to BIR2 and BIR3 domain-containing XIAP with an IC50 value of 1.39 nM and interacts with both domains. This compound inhibits growth (IC50 = 1 nM), as well as activates caspase-3 and caspase-9, and induces cleavage of the caspase-3 substrate poly(ADP-ribose)-polymerase (PARP), a marker of apoptosis, in HL-60 leukemia cells when used at a concentration of 10 nM. It also reduces tumor volume by 80% in a 2LMP breast cancer mouse xenograft model when administered at a dose of 5 mg/kg in combination with TNF-related apoptosis-inducing ligand (TRAIL).
This compound is a potent cell-permeable and bivalent Smac mimetic which bind to a XIAP protein and binds to cIAP-1 and cIAP-2 proteins. It is developed as an anticancer agent. It plays its antitumor roles through inducing degradation of cellular inhibitor of apoptosis protein (cIAP)-1/2, antagonizing X-linked inhibitor of apoptosis protein (XIAP) and inducing TNFα–dependent apoptosis in tumor cells. This compound is a bivalent mimetic containing two SM-122 analogues. It binds to cIAP-1 protein containing bothBIR2 and BIR3 domains, cIAP-2 BIR3 protein and XIAP protein containing both BIR2 and BIR3 domains.
Applications De Recherche Scientifique
Traitement des métastases du cancer du sein triple négatif
SM-164 a montré sa capacité à éliminer les métastases de stade précoce et à réduire la progression des métastases du cancer du sein avancé à partir de cellules MDA-MB-231 dans les os et les poumons de souris . Il induit la mort des cellules cancéreuses du sein de manière dépendante du TNFα, le TNFα produit par les macrophages polarisés IL-4 déclenchant l'apoptose des cellules MDA-MB-231 en combinaison avec this compound . Il est considéré comme un agent thérapeutique prometteur pour les métastases osseuses et pulmonaires de stade précoce du cancer du sein triple négatif .
Inhibition de l'expression de RANKL
This compound a été trouvé pour inhiber l'expression de RANKL, qui médie les interactions entre le cancer du sein métastatique et les cellules du microenvironnement de l'hôte et induit l'ostéolyse médiée par les ostéoclastes . Cela suggère des applications potentielles dans le traitement des maladies osseuses associées à une activité excessive des ostéoclastes.
Radiosensibilisation dans les cellules cancéreuses du sein
This compound a été trouvé pour induire une radiosensibilisation dans les cellules cancéreuses du sein par l'activation des caspases et l'induction de l'apoptose . Il favorise la dégradation de cIAP-1, perturbe la liaison inhibitrice de XIAP à la caspase-9 active et sensibilise les cellules cancéreuses du sein aux radiations . Cela suggère des applications potentielles dans l'amélioration de l'efficacité de la radiothérapie dans le traitement du cancer du sein.
Induction de l'apoptose dans les cellules tumorales
This compound est un inducteur apoptotique efficace des cellules et tissus tumoraux . Il a été suggéré comme un candidat prometteur pour une nouvelle classe de médicaments anticancéreux .
Induction de la nécroptose
Dans les cellules positives pour RIP3, le traitement par this compound en combinaison avec le TNF-alpha et l'inhibiteur de caspase Z-VAD conduit à la nécroptose . La nécroptose est une forme de mort cellulaire programmée qui est distincte de l'apoptose, suggérant des applications potentielles dans le traitement des maladies associées à une survie cellulaire anormale.
Potentiel de thérapie combinée avec la chimiothérapie conventionnelle
This compound ne tue pas les cellules cancéreuses du sein résistantes à l'adriamycine, tandis que l'adriamycine inhibe la croissance des cellules cancéreuses du sein résistantes à this compound, de manière similaire aux cellules parentales . Cela suggère que this compound pourrait être utilisé en combinaison avec des médicaments de chimiothérapie conventionnels pour améliorer les résultats du traitement.
Mécanisme D'action
Target of Action
SM-164 is a potent, cell-permeable, non-peptide, SMAC mimetic . It primarily targets the X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP-1/2) . These proteins are key regulators of apoptosis, and their overexpression can contribute to chemotherapy resistance and recurrence of cancer .
Mode of Action
This compound binds to the BIR2 and BIR3 domains of XIAP . It effectively inhibits cell growth and induces apoptosis in cells . It also targets cIAP-1/2 for degradation .
Biochemical Pathways
This compound activates caspase-3 and caspase-9, which in turn induce apoptosis in cells . It also enhances the anticancer activity of TNF-related apoptosis-inducing ligand (TRAIL) in vitro in both TRAIL-sensitive and TRAIL-resistant cancer cell lines . Furthermore, the combination of this compound with TRAIL induces rapid tumor regression in vivo in a breast cancer xenograft model .
Pharmacokinetics
It is known that this compound is soluble in dmso at 50 mg/ml .
Result of Action
This compound effectively inhibits cell growth and induces apoptosis in cells . It has been shown to reduce tumor volume by 80% in breast cancer mouse xenograft models when used in combination with TRAIL . It is an effective apoptotic inducer of tumor cells and tissues and is a promising candidate for a new class of anticancer drugs .
Action Environment
It is known that this compound is stable for 24 months when stored lyophilized at -20ºc . Once in solution, it should be used within 3 months to prevent loss of potency .
Propriétés
IUPAC Name |
(3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H84N14O6/c1-41(63-3)57(77)65-49-27-13-11-25-47-33-35-53(75(47)61(49)81)59(79)67-55(45-21-7-5-8-22-45)51-39-73(71-69-51)37-17-15-19-43-29-31-44(32-30-43)20-16-18-38-74-40-52(70-72-74)56(46-23-9-6-10-24-46)68-60(80)54-36-34-48-26-12-14-28-50(62(82)76(48)54)66-58(78)42(2)64-4/h5-10,21-24,29-32,39-42,47-50,53-56,63-64H,11-20,25-28,33-38H2,1-4H3,(H,65,77)(H,66,78)(H,67,79)(H,68,80)/t41-,42-,47-,48-,49-,50-,53-,54-,55-,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYDZXNSSLRFJS-IOQQVAQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)C(C7=CC=CC=C7)NC(=O)C8CCC9N8C(=O)C(CCCC9)NC(=O)C(C)NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)N[C@@H](C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)[C@H](C7=CC=CC=C7)NC(=O)[C@@H]8CC[C@H]9N8C(=O)[C@H](CCCC9)NC(=O)[C@H](C)NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H84N14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1121.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957135-43-2 | |
| Record name | SM-164 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957135432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SM-164 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2VA4GC8KB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl N-[(2S)-4-amino-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate](/img/structure/B1680933.png)
![Benzyl [(1r)-1-({(1s,2s,3s)-1-Benzyl-2-Hydroxy-4-({(1s)-1-[(2-Hydroxy-4-Methoxybenzyl)carbamoyl]-2-Methylpropyl}amino)-3-[(4-Methoxybenzyl)amino]-4-Oxobutyl}carbamoyl)-2,2-Dimethylpropyl]carbamate](/img/structure/B1680934.png)
![(-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1680935.png)
![5-[4-[2-(3,4,5-Trimethoxyphenyl)ethyl]phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B1680937.png)
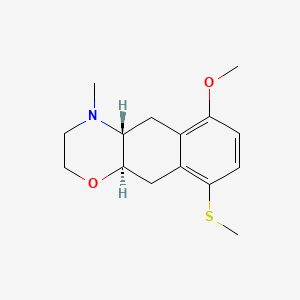


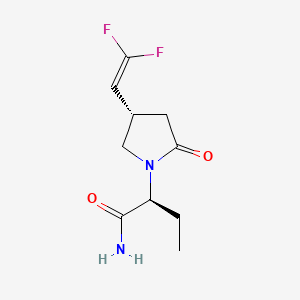
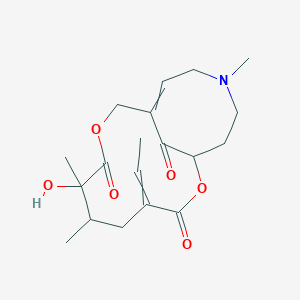
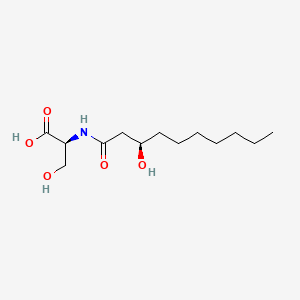

![3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide](/img/structure/B1680953.png)
